molecular formula C22H22N4O4 B11608756 methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11608756
M. Wt: 406.4 g/mol
InChI Key: MISGXIVIMPJOOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoxaline core, which is known for its significant biological activities and potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrroloquinoxaline core through a cyclocondensation reaction involving an aminoquinoxaline derivative and a suitable alkyne or alkene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of the pyrroloquinoxaline core and the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-28-16-9-8-13(12-17(16)29-2)10-11-26-20(23)18(22(27)30-3)19-21(26)25-15-7-5-4-6-14(15)24-19/h4-9,12H,10-11,23H2,1-3H3

InChI Key

MISGXIVIMPJOOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC

Origin of Product

United States

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